molecular formula C9H7ClN2O2 B2818808 [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-15-2

[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No. B2818808
CAS RN: 54014-15-2
M. Wt: 210.62
InChI Key: KVNIWYBESKWXTD-UHFFFAOYSA-N
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Description

“[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of a carboxylic acid derivative with a hydrazine . The exact synthesis process for “this compound” is not specified in the search results, but it’s likely to involve similar steps.


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the types of bonds present in the molecule, their arrangement, and the overall shape of the molecule .


Chemical Reactions Analysis

Oxadiazole derivatives, including “this compound”, are known to participate in a variety of chemical reactions. They can undergo reactions with various reagents, leading to the formation of new compounds . The exact chemical reactions that “this compound” can participate in are not specified in the search results.

Scientific Research Applications

Photochemical Behavior

The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol, has been investigated. These compounds undergo a ring photoisomerization to 1,3,4-oxadiazoles, possibly through a "ring contraction–ring expansion" route upon irradiation. This reaction mechanism highlights the potential for photochemical applications in material science or photodynamic therapy research (Buscemi, Cicero, Vivona, & Caronna, 1988).

Crystal Packing and Non-Covalent Interactions

Research into the crystal packing of 1,2,4-oxadiazole derivatives has shown the functional role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in their supramolecular architectures. These findings are crucial for understanding the molecular assembly and could influence the design of new materials or pharmaceuticals with specific structural requirements (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antimicrobial Applications

A series of compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for their antimicrobial activity. These studies revealed that specific derivatives exhibit significant potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anticancer and Antimicrobial Agents

The synthesis and characterization of novel 3-Chlorophenyl derivatives related to this compound have demonstrated promising anticancer and antimicrobial activities. These findings highlight the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment and infection control, encouraging further research in medicinal chemistry (Mahanthesha, T., & Bodke, 2021).

Future Directions

The future directions for the study of “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” could involve further exploration of its synthesis, chemical reactions, and biological activities. This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and the identification of new biological targets it can interact with .

properties

IUPAC Name

[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNIWYBESKWXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54014-15-2
Record name [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
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